3-Cyano-5-(5-cyano-2-fluorophenyl)phenol
Description
3-Cyano-5-(5-cyano-2-fluorophenyl)phenol is a biphenyl derivative featuring two cyano (-CN) groups and a fluorine atom on aromatic rings. The cyano groups confer strong electron-withdrawing properties, enhancing the acidity of the phenolic -OH group.
Properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-2-1-9(7-16)5-13(14)11-3-10(8-17)4-12(18)6-11/h1-6,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVYHITCWLOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)C#N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684751 | |
| Record name | 6'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-93-4 | |
| Record name | 6'-Fluoro-5-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(5-cyano-2-fluorophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. In this case, the reaction between 3-cyano-5-fluorophenylboronic acid and 5-bromo-2-cyanophenol in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of 3-Cyano-5-(5-cyano-2-fluorophenyl)phenol typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(5-cyano-2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Cyano-5-(5-cyano-2-fluorophenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(5-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The base compound’s dual cyano and fluoro groups create a highly electron-deficient aromatic system, favoring electrophilic substitution at specific positions. In contrast, methoxy-substituted analogs (e.g., 1261924-88-2) exhibit electron-donating effects, reducing phenolic acidity .
Steric Effects :
Physicochemical Properties
- Acidity: The phenolic -OH group’s pKa is significantly lowered by cyano and fluoro substituents. For example, 3-Cyano-5-(2,6-difluorophenyl)phenol (1261919-07-6) likely has a pKa < 8, whereas methoxy analogs (e.g., 1261924-88-2) exhibit higher pKa values (~10) .
Solubility :
Application-Specific Considerations
Pharmaceuticals :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
